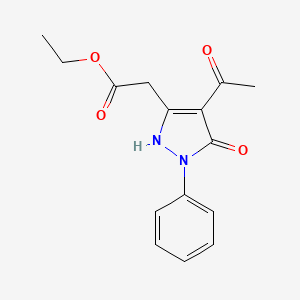

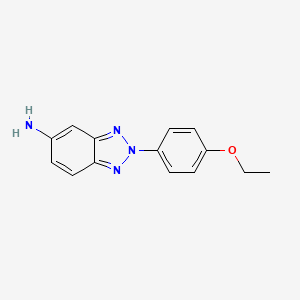

Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate is a compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocycles that consist of two nitrogen atoms adjacent to three carbon atoms . They are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .

Synthesis Analysis

Pyrazoles and their derivatives can be synthesized using a variety of methods . A series of novel 3-(1-acetyl-5-substitutedphenyl-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones and 3-(1-acetyl-5-substitutedphenyl-1H-pyrazol-3-yl)-4-hydroxy-1-phenylquinolin-2(1H)-ones were synthesized by the condensation of hydrazine hydrate with (E)-3-(3-(substituted phenyl)acryloyl)-4-hydroxy-1-methyllquinolin-2(1H)-one .Molecular Structure Analysis

The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis

Pyrazoles and their derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities . They are also described as inhibitors of protein glycation .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their chemical structure . Many pyrazoles have shown luminescent and fluorescent properties. Some of these compounds have important applications in material chemistry .Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been reported to inhibit the activity of certain enzymes, leading to their various biological effects .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, are known to influence a variety of biochemical pathways . These pathways are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Compounds with similar structures have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate in laboratory experiments include its stability and its ability to be easily synthesized. In addition, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of various compounds on cell signaling pathways. However, there are some limitations to using this compound in laboratory experiments. One limitation is that it is not always possible to accurately measure the concentration of this compound in the sample, as it can be degraded by light or heat. In addition, it can be difficult to control the concentration of this compound in the sample, as it can be metabolized by the cells in the sample.

Future Directions

There are a number of potential future directions for the study of Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate. One potential direction is to further investigate the biochemical and physiological effects of this compound on various cell signaling pathways, as well as to investigate the potential therapeutic applications of this compound. In addition, further research could be done to investigate the potential of this compound to be used as a food preservative, as well as its potential to be used in the treatment of age-related diseases. Finally, further research could be done to investigate the potential of this compound to be used as a drug delivery system, as well as to investigate the potential of this compound to be used in the treatment of neurological disorders.

Synthesis Methods

Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate can be synthesized by a variety of methods, including the Williamson ether synthesis, the Wittig reaction, and the Ullmann reaction. The Williamson ether synthesis is the most commonly used method, as it is relatively simple and can be carried out in a single step. The Wittig reaction is a more complex method, but it has the advantage of being able to produce this compound with a higher degree of purity. The Ullmann reaction is also a complex method, but it has the advantage of being able to produce this compound with a higher degree of purity than the other two methods.

Scientific Research Applications

Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate has been studied extensively in scientific research. It has been found to have antioxidant and anti-inflammatory properties, as well as being able to modulate cell signaling pathways. It has been studied for its potential to be used in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. In addition, this compound has been studied for its potential to be used as a food preservative, as well as for its potential to be used in the treatment of age-related diseases.

Safety and Hazards

properties

IUPAC Name |

ethyl 2-(4-acetyl-3-oxo-2-phenyl-1H-pyrazol-5-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-3-21-13(19)9-12-14(10(2)18)15(20)17(16-12)11-7-5-4-6-8-11/h4-8,16H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZMAGNIZNAZDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2903445.png)

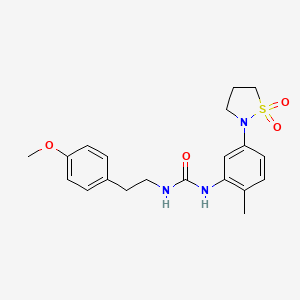

![ethyl 2-(2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2903447.png)

![2-(2-Chlorophenyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2903449.png)

![3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2903450.png)

![N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2903452.png)

![Prop-2-ynyl 2-[(4-nitrophenyl)sulfonylamino]acetate](/img/structure/B2903457.png)

![N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2903462.png)

![Methyl 2-[(4-tert-butylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2903464.png)

![Ethyl 2-[3-(difluoromethyl)phenyl]acetate](/img/structure/B2903465.png)